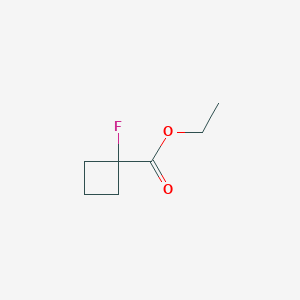

1-Fluorocyclobutanecarboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 1-fluorocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJDKRLKAOIKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Esters typically undergo hydrolysis in the presence of enzymes, resulting in the formation of an alcohol and a carboxylic acid. This reaction could potentially lead to various downstream effects depending on the specific targets and pathways involved.

Biochemical Pathways

It’s worth noting that esters are often involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions.

Pharmacokinetics

As an ester, it’s likely to be metabolized in the body through ester hydrolysis, leading to the formation of an alcohol and a carboxylic acid.

Result of Action

Based on its potential involvement in suzuki–miyaura (sm) cross-coupling reactions, it may play a role in the formation of carbon–carbon bonds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluorocyclobutanecarboxylic acid ethyl ester. For instance, certain boronic acids and pinacol boronic esters, which are often involved in Suzuki–Miyaura (SM) cross-coupling reactions, can decompose in air. Therefore, the stability and efficacy of this compound could potentially be affected by exposure to air and other environmental conditions.

Biological Activity

1-Fluorocyclobutanecarboxylic acid ethyl ester (CAS Number: 337-98-4) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with a fluorine atom at the first carbon position and an ethyl ester group attached to the carboxylic acid functional group. Its molecular formula is .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification Reactions : The reaction of cyclobutanecarboxylic acid with ethanol in the presence of acid catalysts.

- Fluorination : Utilizing fluorinating agents to introduce fluorine into the cyclobutane structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways.

- Molecular Targets : The compound may modulate the activity of enzymes and receptors involved in metabolic processes and oxidative stress responses.

- Biochemical Pathways : It has been suggested that this compound could influence pathways related to signal transduction, potentially affecting cellular responses to external stimuli.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing complex medicinal compounds, including β-keto esters that are crucial in drug development.

- Food Science : The compound is utilized in producing medium-chain volatile flavor esters, enhancing aroma and taste in food products.

- Renewable Energy : It plays a role in biodiesel production through transesterification processes, contributing to sustainable energy solutions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Transesterification Reactions : Research demonstrated high yields (up to 99%) when used as a reagent in transesterification reactions involving β-keto esters, indicating its efficiency as a synthetic building block.

- Fluorinated Building Blocks : The compound has been identified as a valuable building block for drug discovery due to its unique fluorination pattern, which may enhance lipophilicity and biological activity compared to non-fluorinated analogs .

Comparative Analysis

The following table summarizes the properties and applications of this compound alongside structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Applications |

|---|---|---|---|

| This compound | C5H7FO2 | Cyclobutane structure with fluorine | Medicinal chemistry, food science, biodiesel |

| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | C5H6F3O2 | Contains trifluoromethyl group | Potentially enhanced biological activity |

| Ethyl 2-fluorocyclopropanecarboxylate | C5H7FO2 | Different ring structure (cyclopropane) | Varies based on structural modifications |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-fluorocyclobutanecarboxylic acid ethyl ester with structurally related cyclobutane and cyclopropane derivatives, emphasizing substituent effects and physical properties:

Key Differences and Trends

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the electrophilicity of the ester carbonyl group in this compound, making it more reactive toward nucleophilic acyl substitution compared to non-fluorinated analogues like ethyl 1-(hydroxymethyl)cyclobutanecarboxylate .

- Ring Strain : Cyclobutane derivatives exhibit lower ring strain than cyclopropane analogues (e.g., 1-fluorocyclopropane-1-carboxylic acid ), leading to better thermal stability but reduced reactivity in ring-opening reactions .

- Functional Group Diversity : The presence of a ketone group in ethyl 3-oxocyclobutanecarboxylate introduces additional conjugation possibilities, whereas cyclobutane-1,1-dicarboxylic acid ethyl ester offers dual ester functionalities for polymerization or crosslinking .

Q & A

Q. What are the established synthetic routes for preparing 1-fluorocyclobutanecarboxylic acid ethyl ester, and what mechanistic considerations govern these methods?

The synthesis typically involves two key steps: (1) cyclobutane ring formation and (2) fluorination. For cyclobutane precursors, ethyl malonate condensation with trimethylene halides (e.g., bromide or chlorobromide) under basic conditions (e.g., sodium ethoxide) is a common approach . Fluorination is then achieved via electrophilic fluorination of hydroxymethyl intermediates using agents like Selectfluor or DAST, where the hydroxyl group is replaced by fluorine . Mechanistically, the fluorination step requires precise control of reaction pH and temperature to avoid side reactions such as ring-opening or over-fluorination.

Q. How can researchers ensure the structural identity and purity of this compound?

Characterization relies on a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine confirmation), mass spectrometry (to verify molecular weight and fragmentation patterns), and HPLC (for purity assessment >98%) . For novel derivatives, single-crystal X-ray diffraction may be required to confirm stereochemistry. Purity standards should align with guidelines for experimental reproducibility, including batch-specific Certificates of Analysis (CoA) .

Advanced Research Questions

Q. What strategies optimize the fluorination step in synthesizing 1-fluorocyclobutanecarboxylic acid derivatives to enhance yield and selectivity?

Key variables include:

- Catalyst selection : Palladium on carbon (Pd/C) under hydrogenation conditions improves selectivity during deprotection steps, as seen in radiopharmaceutical precursor synthesis .

- pH modulation : Acidic conditions (pH ~3) during fluorination minimize byproducts like cyclobutane ring degradation .

- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance fluorinating agent reactivity .

- Temperature control : Low temperatures (−20°C to 0°C) reduce kinetic side reactions during electrophilic fluorination .

Q. How does fluorination at the cyclobutane ring influence the compound’s physicochemical properties and medicinal chemistry applications?

Fluorine introduction increases metabolic stability by resisting oxidative degradation and enhances lipophilicity , improving blood-brain barrier penetration . The electron-withdrawing effect of fluorine also modulates the ester’s reactivity, enabling selective functionalization (e.g., amidation or hydrolysis) for prodrug design . In PET imaging precursors, fluorinated cyclobutanes exhibit improved target-binding affinity due to reduced steric hindrance compared to bulkier substituents .

Q. How can contradictory data on fluorinated cyclobutane ester stability under varying reaction conditions be resolved?

Discrepancies often arise from differences in substituent positioning (e.g., 1-fluoro vs. 3-fluoro isomers) or reaction media (aqueous vs. anhydrous). Systematic studies should:

- Compare stability using accelerated degradation tests (e.g., 40°C/75% RH for hydrolytic stability) .

- Employ computational modeling (DFT) to predict bond dissociation energies and reactive sites .

- Validate findings with multiple characterization techniques (e.g., TGA for thermal stability and LC-MS for degradation products) .

Methodological Considerations

Q. What experimental designs are recommended for scaling up this compound synthesis while maintaining reproducibility?

- DoE (Design of Experiments) : Use factorial designs to optimize variables like catalyst loading, solvent ratios, and reaction time .

- In-line analytics : Implement PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, for real-time monitoring of fluorination progress .

- Purification protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (from ethanol/water mixtures) for high-purity isolates .

Q. How can researchers address challenges in synthesizing Boc-protected derivatives of 1-fluorocyclobutanecarboxylic acid esters?

Boc protection of aminomethyl groups requires:

- Anhydrous conditions : To prevent premature deprotection, use dry THF or DCM and molecular sieves .

- Mild bases : Triethylamine or DMAP facilitates efficient coupling without ester hydrolysis .

- Post-synthetic analysis : Confirm Boc retention via ¹H NMR (tert-butyl peak at ~1.4 ppm) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Data and Compliance

Q. What guidelines ensure compliance with academic reporting standards for studies involving fluorinated cyclobutane esters?

- Follow ACS Style Guidelines for spectral data reporting (δ values, coupling constants) and reaction yields .

- Provide detailed synthetic procedures, including hazard assessments (e.g., fluorinating agent toxicity) and waste disposal protocols .

- Deposit raw data (NMR, MS) in public repositories (e.g., PubChem or Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.